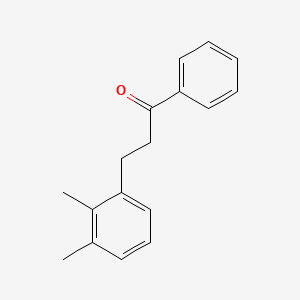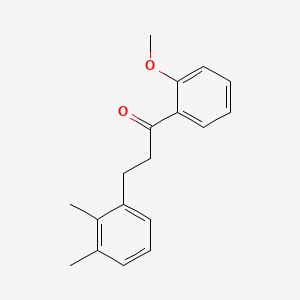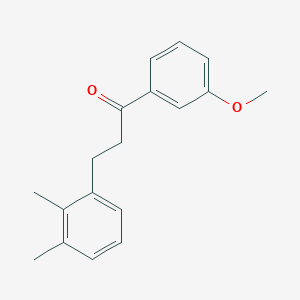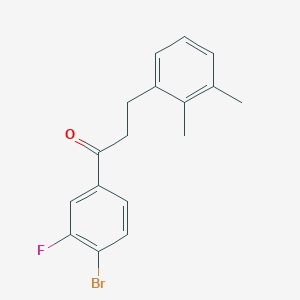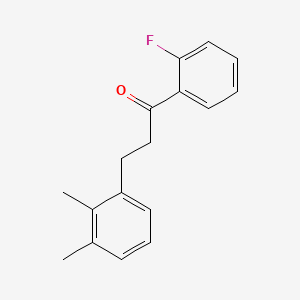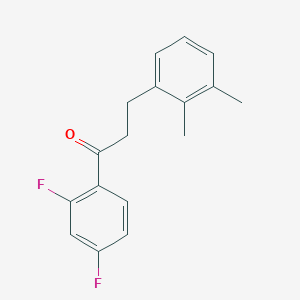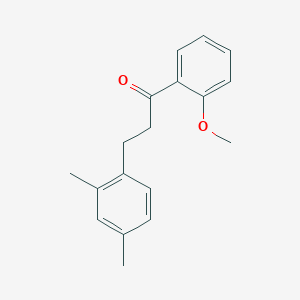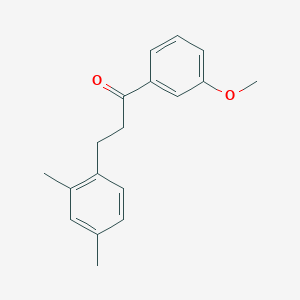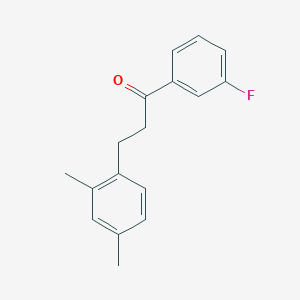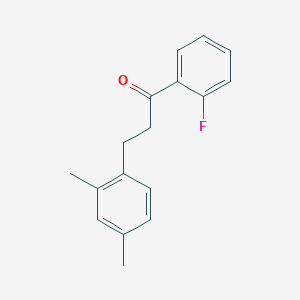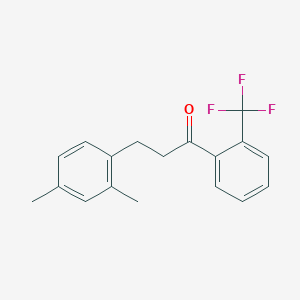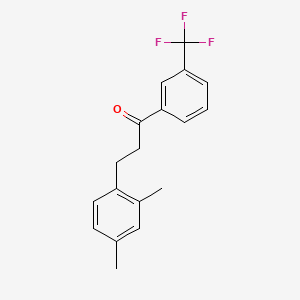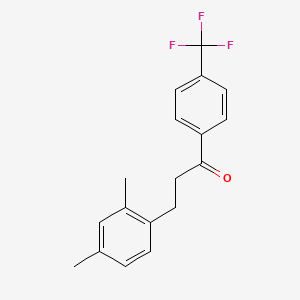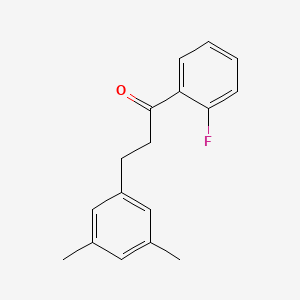
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic compound. Based on its name, it likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, a cellulose 3,5-dimethylphenyl carbamate derivative was prepared by a combination of carbonate aminolysis and isocyanate chemistry .
Wissenschaftliche Forschungsanwendungen
Electroactive Polymer Research
3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide, related compounds to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been used in electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responsiveness, with a notable redox potential at 1.3 V, indicating its potential in electronic applications (Yamamoto et al., 1992).
Crystallography and Structural Analysis
Research into polymorphs and solvates of bis-phenols, which include compounds similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been conducted. These studies focus on their crystal structures and interactions, like O–H···O and C–H···F–C interactions, which are essential for understanding molecular assembly and materials design (Nath & Baruah, 2013).
Synthesis of Aryl-Substituted Compounds
In the field of organic chemistry, synthesis techniques involving aryl-substituted triamidoamine ligands, which are structurally related to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been explored. These compounds are important for developing molybdenum complexes used in various chemical processes (Greco et al., 1998).
Polymer Research
Studies have been conducted on poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups, akin to the structure of 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone. These membranes display high alkaline stability and conductivity, making them relevant in fields like fuel cell technology (Shi et al., 2017).
Luminescence Sensing
The creation of lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, structurally similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been explored. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors in chemical analysis (Shi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNTGNICIEMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644906 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898780-82-0 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

